8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
CAS No.: 957422-51-4
Cat. No.: VC7477262
Molecular Formula: C15H18N6O2
Molecular Weight: 314.349
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957422-51-4 |
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Molecular Formula | C15H18N6O2 |
Molecular Weight | 314.349 |
IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
Standard InChI | InChI=1S/C15H18N6O2/c1-6-7-20-13(22)11-12(19(5)15(20)23)16-14(18(11)4)21-10(3)8-9(2)17-21/h6,8H,1,7H2,2-5H3 |
Standard InChI Key | OSMUMZKHIFHWKP-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core modified at multiple positions:
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Position 1: Prop-2-enyl (allyl) group, enhancing lipophilicity and potential reactivity in alkylation reactions .
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Position 3 and 7: Methyl substituents, which may influence steric interactions and metabolic stability.
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Position 8: 3,5-Dimethylpyrazole moiety, a heterocyclic group known for its coordination chemistry and role in modulating biological activity .
Table 1: Key Molecular Properties
The stereoelectronic effects of the pyrazole ring (aromatic π-system) and allyl group (electron-rich double bond) suggest potential interactions with enzymatic targets, though experimental validation is lacking .
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous purine derivatives are typically synthesized through multi-step strategies:
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Purine Core Formation: Cyclocondensation of urea derivatives with malonic acid precursors under acidic conditions.
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Substitution at Position 8: Nucleophilic displacement reactions using preformed 3,5-dimethylpyrazole, synthesized via acetylacetone-hydrazine condensation .
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Alkylation at Position 1: Reaction of the purine intermediate with allyl bromide in the presence of a base (e.g., K₂CO₃).
Key challenges include regioselectivity in pyrazole attachment and avoiding over-alkylation at N-3 and N-7 positions.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted low aqueous solubility due to hydrophobic methyl and allyl groups; likely soluble in DMSO or dichloromethane.
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Thermal Stability: Methyl and pyrazole groups may enhance thermal resilience compared to unsubstituted purines.
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
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LogP (Partition Coefficient) | 2.1 ± 0.3 | ChemAxon |
Hydrogen Bond Donors | 2 | Structure-based |
Hydrogen Bond Acceptors | 6 | Structure-based |
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structurally related purine derivatives exhibit activity against:
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Phosphodiesterases (PDEs): Methyl groups at N-3/N-7 are associated with PDE4 inhibition, suggesting anti-inflammatory potential.
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Adenosine Receptors: Pyrazole moieties may modulate A₂A receptor binding, relevant in neurological disorders .
Computational Predictions
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Molecular Docking: Preliminary in silico models indicate moderate affinity (Kᵢ ~ 500 nM) for PDE4B due to pyrazole-π interactions with Phe414.
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ADMET Profile: High membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) but potential CYP3A4 inhibition risks.
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